2-Acetyl-1-pyrroline, 10per cent w/w in Toluene
2-Acetyl-1-pyrroline, 10per cent w/w in Toluene
2-acetyl-1-pyrroline is a pyrroline that is 1-pyrroline in which the hydrogen at position 2 is replaced by an acetyl group. It is an aroma and flavour compound present in jasmine rice and basmati rice. It is responsible for the 'popcorn' aroma in a large variety of cereal and food products. It is one of the key odourants of the crust of bread and considered to be responsible for the cracker-like odour properties. In bread, it is primarily generated during baking but amounts are influenced by ingredient composition and fermentation conditions. It has a role as a metabolite, a flavouring agent and a Maillard reaction product. It is a methyl ketone, a pyrroline and an acylimine.
2-Acetyl-1-pyrroline, also known as 2AP or APR, belongs to the class of organic compounds known as pyrrolines. Pyrrolines are compounds containing a pyrroline ring, which is a five-member unsaturated aliphatic ring with one nitrogen atom and four carbon atoms. 2-Acetyl-1-pyrroline is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2-acetyl-1-pyrroline is primarily located in the cytoplasm. 2-Acetyl-1-pyrroline exists in all eukaryotes, ranging from yeast to humans. 2-Acetyl-1-pyrroline is a sweet, ham, and nut tasting compound that can be found in cereals and cereal products. This makes 2-acetyl-1-pyrroline a potential biomarker for the consumption of this food product.
2-Acetyl-1-pyrroline, also known as 2AP or APR, belongs to the class of organic compounds known as pyrrolines. Pyrrolines are compounds containing a pyrroline ring, which is a five-member unsaturated aliphatic ring with one nitrogen atom and four carbon atoms. 2-Acetyl-1-pyrroline is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2-acetyl-1-pyrroline is primarily located in the cytoplasm. 2-Acetyl-1-pyrroline exists in all eukaryotes, ranging from yeast to humans. 2-Acetyl-1-pyrroline is a sweet, ham, and nut tasting compound that can be found in cereals and cereal products. This makes 2-acetyl-1-pyrroline a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
85213-22-5
VCID:
VC0057270
InChI:
InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3
SMILES:
CC(=O)C1=NCCC1
Molecular Formula:
C6H9NO
Molecular Weight:
111.14 g/mol
2-Acetyl-1-pyrroline, 10per cent w/w in Toluene
CAS No.: 85213-22-5
Reference Standards
VCID: VC0057270
Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol
CAS No. | 85213-22-5 |
---|---|
Product Name | 2-Acetyl-1-pyrroline, 10per cent w/w in Toluene |
Molecular Formula | C6H9NO |
Molecular Weight | 111.14 g/mol |
IUPAC Name | 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone |
Standard InChI | InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3 |
Standard InChIKey | DQBQWWSFRPLIAX-UHFFFAOYSA-N |
SMILES | CC(=O)C1=NCCC1 |
Canonical SMILES | CC(=O)C1=NCCC1 |
Physical Description | Colourless to yellow solid; Fishy aroma |
Description | 2-acetyl-1-pyrroline is a pyrroline that is 1-pyrroline in which the hydrogen at position 2 is replaced by an acetyl group. It is an aroma and flavour compound present in jasmine rice and basmati rice. It is responsible for the 'popcorn' aroma in a large variety of cereal and food products. It is one of the key odourants of the crust of bread and considered to be responsible for the cracker-like odour properties. In bread, it is primarily generated during baking but amounts are influenced by ingredient composition and fermentation conditions. It has a role as a metabolite, a flavouring agent and a Maillard reaction product. It is a methyl ketone, a pyrroline and an acylimine. 2-Acetyl-1-pyrroline, also known as 2AP or APR, belongs to the class of organic compounds known as pyrrolines. Pyrrolines are compounds containing a pyrroline ring, which is a five-member unsaturated aliphatic ring with one nitrogen atom and four carbon atoms. 2-Acetyl-1-pyrroline is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2-acetyl-1-pyrroline is primarily located in the cytoplasm. 2-Acetyl-1-pyrroline exists in all eukaryotes, ranging from yeast to humans. 2-Acetyl-1-pyrroline is a sweet, ham, and nut tasting compound that can be found in cereals and cereal products. This makes 2-acetyl-1-pyrroline a potential biomarker for the consumption of this food product. |
Solubility | Soluble in water Soluble (in ethanol) |
Synonyms | 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone; 2-Acetyl-4,5-dihydro-3H-pyrrole |
PubChem Compound | 522834 |
Last Modified | Nov 11 2021 |
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